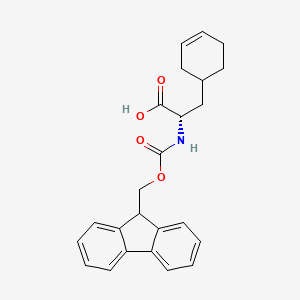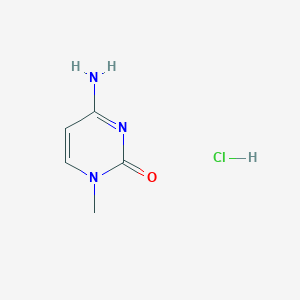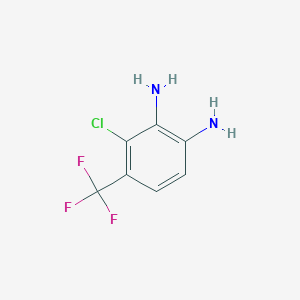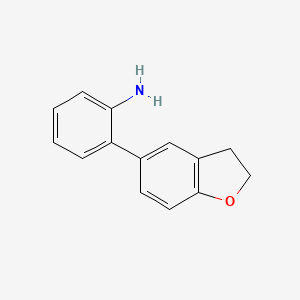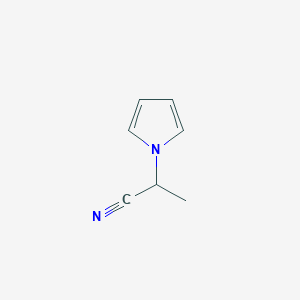
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with an amino group at the 6-position and an N-isopropylacetamide group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amination: The introduction of the amino group at the 6-position can be achieved through nitration followed by reduction. Nitration of the indole ring with nitric acid yields a nitro-indole, which is then reduced to the amino-indole using a reducing agent such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Acylation: The final step involves the acylation of the amino-indole with isopropylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Nitro-indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive indole core.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity. The N-isopropylacetamide group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Amino-1H-indol-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-propylacetamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its methyl and ethyl analogs.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(6-aminoindol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H17N3O/c1-9(2)15-13(17)8-16-6-5-10-3-4-11(14)7-12(10)16/h3-7,9H,8,14H2,1-2H3,(H,15,17) |
Clave InChI |
RKSSUEKKJLDBCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


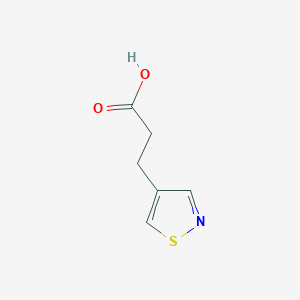

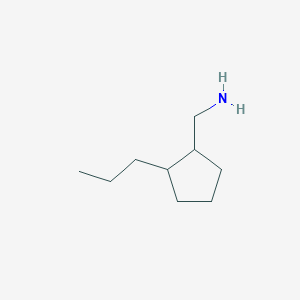
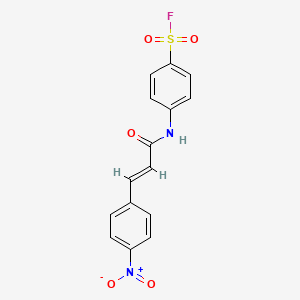

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)

